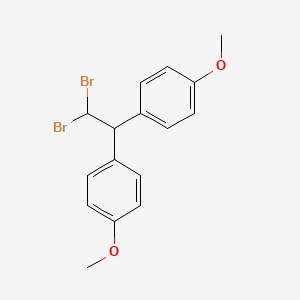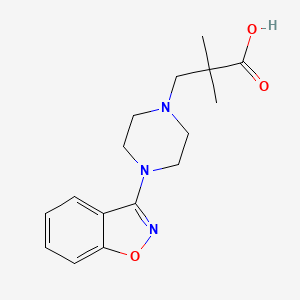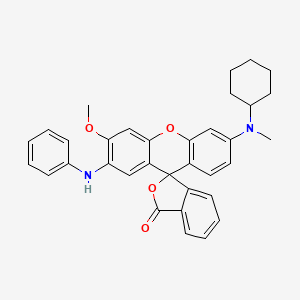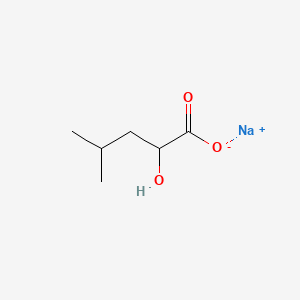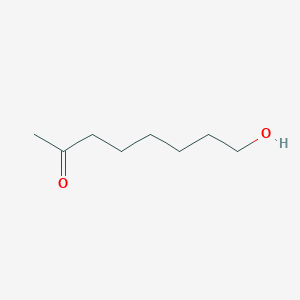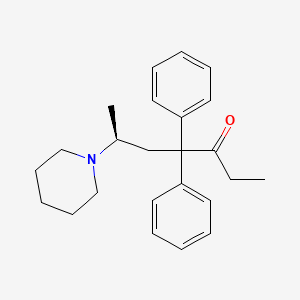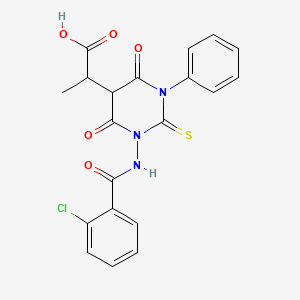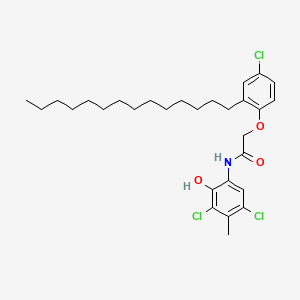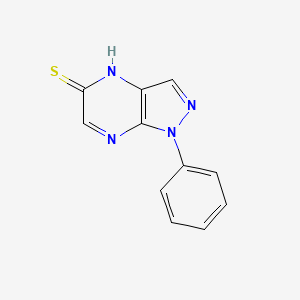
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- : est un composé hétérocyclique appartenant à la classe des pyrazolopyrazines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure unique de ce composé, qui comprend un cycle pyrazole fusionné à un cycle pyrazine, en fait un sujet intéressant pour la recherche chimique et pharmacologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction du 5-amino-3-méthyl-1-phényl-1H-pyrazole avec des réactifs appropriés pour former la structure pyrazolopyrazine souhaitée . Les conditions réactionnelles impliquent souvent le chauffage des réactifs en présence d'un catalyseur ou sous reflux pour faciliter le processus de cyclisation .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la cristallisation et la chromatographie pour obtenir des composés de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thione en groupe thiol.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazole.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les halogénoalcanes peuvent être utilisés en milieu basique ou acide.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyrazole .
4. Applications de la recherche scientifique
Chimie : En chimie, le 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel en tant que molécule biologiquement active avec diverses activités biologiques. Il a été étudié pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. La présence des cycles pyrazole et pyrazine contribue à sa capacité à interagir avec les cibles biologiques .
Médecine : En médecine, ce composé est exploré pour ses applications thérapeutiques potentielles. Sa capacité à inhiber certaines enzymes et certains récepteurs en fait un candidat pour le développement de médicaments, en particulier dans le traitement du cancer et des maladies infectieuses .
Industrie : Dans le secteur industriel, le 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- est utilisé dans le développement de nouveaux matériaux, tels que les diodes électroluminescentes organiques (OLED) et les capteurs fluorescents.
5. Mécanisme d'action
Le mécanisme d'action du 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité et exerçant ainsi ses effets biologiques. Par exemple, il peut inhiber les kinases impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux . Les voies impliquées comprennent l'inhibition des voies de transduction du signal telles que les voies Ras/Erk et PI3K/Akt .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrazole and pyrazine rings contributes to its ability to interact with biological targets .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Mécanisme D'action
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The pathways involved include the inhibition of signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
Composés similaires :
Pyrazolo(3,4-b)pyridine : Structure similaire, mais avec un cycle pyridine au lieu d'un cycle pyrazine.
Pyrazolo(3,4-d)pyrimidine : Contient un cycle pyrimidine fusionné au cycle pyrazole.
Pyrazolo(3,4-b)quinoléine : Présente un cycle quinoléine fusionné au cycle pyrazole.
Unicité : Le 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phényl- est unique en raison de la présence du groupe thione et de la fusion spécifique des cycles pyrazole et pyrazine. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
133280-10-1 |
|---|---|
Formule moléculaire |
C11H8N4S |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
1-phenyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C11H8N4S/c16-10-7-12-11-9(14-10)6-13-15(11)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
Clé InChI |
ATVSJHQGKOKJHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)NC(=S)C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



